![molecular formula C14H13F2N5O2 B2845834 7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 881470-96-8](/img/structure/B2845834.png)
7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . The structure of this compound and similar ones have been proven using NMR spectroscopy and HPLC-MS spectrometry .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates . A new method for the synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class has been described .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy and HPLC-MS spectrometry . The structure of similar compounds has been established using these techniques .Chemical Reactions Analysis
The chemical reactions involving this compound and similar ones have been studied. For example, 6-Unsubstituted 7-R-4,7-dihydro-1,2,4-triazolo [1,5-a]pyrimidines (R=H or Me) were synthesized via two pathways: deacylation of the corresponding 5-acetyl Biginelli-like precursors in KOH/H2O and reduction of the corresponding 1,2,4-triazolo [1,5-a]pyrimidines using LiAlH4 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the molecular weight of a similar compound, 2-[2-(Difluoromethoxy)phenyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine, is 466.232 .科学的研究の応用
Medicinal Chemistry and Drug Development
- RORγt Inverse Agonists : 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been investigated as RORγt inverse agonists. RORγt is a nuclear receptor involved in immune regulation, and modulating its activity could have implications for autoimmune diseases and cancer therapy .
- PHD-1 and JAK Inhibitors : These compounds have shown inhibitory activity against PHD-1 (prolyl hydroxylase domain-containing protein 1) and JAK (Janus kinase) enzymes. PHD-1 inhibitors are relevant in treating anemia and ischemic diseases, while JAK inhibitors are used for autoimmune disorders and certain cancers .
- Cardiovascular Disorders and Type 2 Diabetes : Triazolo[1,5-a]pyrimidines have therapeutic potential in cardiovascular diseases and type 2 diabetes. Their effects on glucose metabolism and insulin sensitivity make them interesting candidates for drug development .
Material Sciences
- Functional Materials : These compounds find applications in material sciences due to their unique structural features. Researchers explore their use in designing functional materials, such as sensors, catalysts, and optoelectronic devices .
Biological Activities
- Fatty Acid-Binding Proteins (FABPs) : FABP4 and FABP5, isoforms associated with lipid metabolism, are potential therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes. Triazolo[1,5-a]pyrimidines may play a role in modulating these proteins .
- Antimalarial Activity : Investigations have explored the antimalarial potential of compounds derived from 1,2,4-triazolo[1,5-a]pyrimidine .
- HIV TAR RNA Binding : Some studies have investigated the pharmacological activity of these compounds related to binding to HIV TAR RNA .
Synthetic Utility
- Microwave-Mediated Synthesis : The catalyst-free, additive-free synthesis of triazolo[1,5-a]pyrimidines under microwave conditions demonstrates its synthetic utility. This method allows for efficient access to these compounds with good functional group tolerance .
- Late-Stage Functionalization : Researchers have successfully demonstrated late-stage functionalization of triazolo[1,5-a]pyrimidine, highlighting its scalability and versatility .
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis . The downstream effects include a reduction in tumor cell proliferation and growth .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively .
特性
IUPAC Name |
7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N5O2/c1-7-10(12(17)22)11(21-14(20-7)18-6-19-21)8-2-4-9(5-3-8)23-13(15)16/h2-6,11,13H,1H3,(H2,17,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMKRSYKXUWEDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。